4,4'-(9H-Fluorene-9,9-diyl)dibenzoyl chloride
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Overview
Description
4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two benzoyl chloride groups attached to a fluorene core. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride typically involves the reaction of 9,9-bis(4-hydroxyphenyl)fluorene with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows: [ \text{C}{25}\text{H}{18}\text{O}2 + 2 \text{SOCl}2 \rightarrow \text{C}{25}\text{H}{16}\text{Cl}_2\text{O}_2 + 2 \text{SO}_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid derivatives.
Common Reagents and Conditions:
Amines: React with benzoyl chloride groups to form amides under mild conditions.
Alcohols: React with benzoyl chloride groups to form esters, often in the presence of a base such as pyridine.
Thiols: React with benzoyl chloride groups to form thioesters, typically under basic conditions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Material Science: Employed in the development of advanced materials such as liquid crystals and organic semiconductors.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and thioesters.
Molecular Targets and Pathways: The compound’s reactivity is governed by the electron-withdrawing nature of the benzoyl chloride groups, which enhances the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack and subsequent formation of the desired products.
Comparison with Similar Compounds
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylaniline): A fluorene derivative with amine groups instead of benzoyl chloride groups.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): A fluorene derivative with hydroxyl groups instead of benzoyl chloride groups.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): A fluorene derivative with fluoroaniline groups.
Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride is unique due to the presence of two highly reactive benzoyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various functionalized compounds and materials.
Properties
CAS No. |
54941-52-5 |
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Molecular Formula |
C27H16Cl2O2 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
4-[9-(4-carbonochloridoylphenyl)fluoren-9-yl]benzoyl chloride |
InChI |
InChI=1S/C27H16Cl2O2/c28-25(30)17-9-13-19(14-10-17)27(20-15-11-18(12-16-20)26(29)31)23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-16H |
InChI Key |
OJYOHYXTFDNHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(=O)Cl)C5=CC=C(C=C5)C(=O)Cl |
Origin of Product |
United States |
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